molecular formula C20H13BrO B14191733 6-Bromo-2-phenylphenanthren-4-ol CAS No. 922715-05-7

6-Bromo-2-phenylphenanthren-4-ol

Cat. No.: B14191733
CAS No.: 922715-05-7
M. Wt: 349.2 g/mol
InChI Key: XYFDRCLXFMQIAF-UHFFFAOYSA-N
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Description

6-Bromo-2-phenylphenanthren-4-ol is an organic compound that belongs to the class of bromophenols It consists of a phenanthrene backbone with a bromine atom at the 6th position, a phenyl group at the 2nd position, and a hydroxyl group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-phenylphenanthren-4-ol typically involves the bromination of phenanthrene derivatives. One common method is the bromination of 2-phenylphenanthrene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity products suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-phenylphenanthren-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.

    Reduction: The bromine atom can be reduced to form the corresponding phenanthrene derivative.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of phenanthrenequinone derivatives.

    Reduction: Formation of 2-phenylphenanthrene.

    Substitution: Formation of various substituted phenanthrene derivatives depending on the nucleophile used.

Scientific Research Applications

6-Bromo-2-phenylphenanthren-4-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-Bromo-2-phenylphenanthren-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-phenylphenanthren-6-ol
  • 6-Bromo-2-methylphenanthren-4-ol
  • 6-Bromo-2-phenylphenanthrene

Uniqueness

6-Bromo-2-phenylphenanthren-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

922715-05-7

Molecular Formula

C20H13BrO

Molecular Weight

349.2 g/mol

IUPAC Name

6-bromo-2-phenylphenanthren-4-ol

InChI

InChI=1S/C20H13BrO/c21-17-9-8-14-6-7-15-10-16(13-4-2-1-3-5-13)11-19(22)20(15)18(14)12-17/h1-12,22H

InChI Key

XYFDRCLXFMQIAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C3C(=C2)C=CC4=C3C=C(C=C4)Br)O

Origin of Product

United States

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